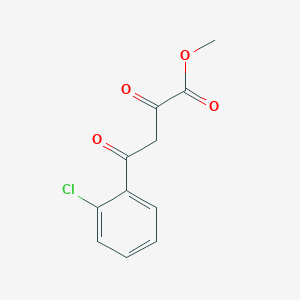

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

CAS No.: 451485-68-0

Cat. No.: VC1996310

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451485-68-0 |

|---|---|

| Molecular Formula | C11H9ClO4 |

| Molecular Weight | 240.64 g/mol |

| IUPAC Name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 |

| Standard InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |

Introduction

Chemical Structure and Identity

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is an organic compound with the molecular formula C₁₁H₉ClO₄ . The compound features a 2-chlorophenyl group attached to a dioxobutanoate moiety with a methyl ester functional group. Its structural representation can be expressed through various chemical notations:

| Identifier | Value |

|---|---|

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |

| InChI | InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 |

| InChIKey | GNKBFLQRYZPLOA-UHFFFAOYSA-N |

The compound contains a methyl ester group connected to a 1,3-dicarbonyl system, which is further linked to a 2-chlorophenyl group . This arrangement of functional groups is crucial for the compound's reactivity patterns, particularly its potential to participate in condensation reactions and heterocycle formation.

Physical and Chemical Properties

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate possesses specific physical and chemical properties that influence its behavior in various chemical processes. The following table summarizes the key physical properties documented in chemical databases:

| Property | Value |

|---|---|

| Molecular Weight | 240.640 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 343.4±22.0 °C at 760 mmHg |

| Flash Point | 143.9±21.3 °C |

| Exact Mass | 240.018936 g/mol |

| Polar Surface Area (PSA) | 60.44000 |

| LogP | 1.42 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.534 |

These physical properties are essential considerations for handling, storage, and potential applications of the compound in various chemical processes . The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions between the carbonyl groups. The LogP value of 1.42 indicates moderate lipophilicity, which may influence its solubility profile and potential applications in pharmaceutical research.

Spectral Characteristics

The spectral profile of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate provides valuable information for its identification and structural characterization. According to spectral data, the compound has a spectrum validation score of 0.813195 for vapor phase IR, indicating a high degree of confidence in the spectral assignment .

In infrared spectroscopy, the compound would typically exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups in the range of 1700-1800 cm⁻¹. The aromatic C=C stretching vibrations of the 2-chlorophenyl group would appear around 1600 cm⁻¹, while the C-Cl stretching vibration would be observed in the 700-800 cm⁻¹ region.

For nuclear magnetic resonance (NMR) spectroscopy, the compound's structure would give rise to characteristic signals in both proton (¹H) and carbon (¹³C) NMR spectra. The methyl ester protons would resonate around 3.7-3.9 ppm, the methylene protons between the two carbonyl groups would appear around 3.9-4.2 ppm, and the aromatic protons of the 2-chlorophenyl group would show signals in the 7.2-7.8 ppm region.

Applications in Organic Synthesis

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, like other 2,4-dioxoesters, holds significant potential in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activity. The 1,3-dicarbonyl system makes it a versatile building block for various condensation reactions, cyclization processes, and other transformations aimed at constructing complex molecular scaffolds.

The utility of 2,4-dioxoesters in the synthesis of new heterocycles has been the subject of review literature, highlighting their successful application in the preparation of biologically important compounds . These compounds serve as versatile intermediates that can undergo various reactions, including condensations with nucleophiles, cyclizations, and rearrangements, leading to diverse heterocyclic systems.

An illustrative example of the potential applications of similar compounds can be found in the use of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in cyclocondensation reactions with ethyl 3-aminobut-2-enoate to produce pyrido[3,4-d]pyridazin derivatives with anti-inflammatory and cytotoxic activities . By analogy, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate could potentially be employed in similar reactions to synthesize heterocycles with promising biological properties.

Comparative Analysis with Related Compounds

Several compounds structurally related to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate provide a basis for comparative analysis, offering insights into how structural variations affect physical properties and potential applications.

Halogen Substitution Variations

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate differs from the target compound only in the halogen substituent on the phenyl ring (fluorine instead of chlorine). This substitution results in a lower molecular weight (224.185 g/mol compared to 240.640 g/mol) and a slightly lower boiling point (336.9±22.0 °C compared to 343.4±22.0 °C) . The different electronic and steric properties of fluorine versus chlorine could influence the compound's reactivity in nucleophilic and electrophilic reactions.

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate represents another variation, with the fluorine atom positioned at the para position of the phenyl ring rather than the ortho position . This positional isomerism likely affects the electronic distribution within the molecule, potentially leading to differences in reactivity patterns and biological activities.

Ester Group Variations

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is the ethyl ester analog of the target compound, featuring an ethyl group instead of a methyl group in the ester functionality. This modification increases the molecular weight to 254.66 g/mol and may influence the compound's lipophilicity and hydrolytic stability. According to research, this compound is used as an intermediate in the synthesis of more complex organic molecules and has applications in medicinal chemistry.

Combined Structural Variations

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate represents a more complex structural variation, incorporating an ethyl ester, a methyl substituent at the 3-position, and a chlorine atom at the para position of the phenyl ring. This compound serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical research, suggesting similar potential applications for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.

The following table summarizes the key differences between these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.640 | Target compound |

| Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | C₁₁H₉FO₄ | 224.185 | F instead of Cl at 2-position |

| Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C₁₁H₉FO₄ | 224.190 | F at 4-position instead of Cl at 2-position |

| Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₁ClO₄ | 254.660 | Ethyl ester instead of methyl ester |

| Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | C₁₃H₁₃ClO₄ | 268.690 | Ethyl ester, methyl at 3-position, Cl at 4-position |

These structural variations significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities, highlighting the importance of structure-property relationships in this class of compounds.

Research Significance and Future Directions

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and related 2,4-dioxoesters have garnered increasing attention in organic chemistry research due to their versatile reactivity and potential applications. The compound's unique structural features, particularly the 1,3-dicarbonyl system combined with the 2-chlorophenyl moiety, position it as a valuable building block for the synthesis of heterocyclic compounds with potential biological activities.

Future research directions could include the development of efficient and selective synthetic methods specifically for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, exploration of its reactivity patterns in various transformations, and investigation of its potential as a precursor for pharmaceutically relevant compounds. Additionally, comparative studies with structurally related compounds could provide valuable insights into structure-activity relationships, guiding the design of derivatives with enhanced properties and applications.

The use of similar compounds in the synthesis of heterocycles with anti-inflammatory and cytotoxic activities suggests promising applications for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in medicinal chemistry research . Further investigations into its potential for generating biologically active compounds could open new avenues in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume